N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide: is a complex organic compound that features a thiazole ring, a tetrahydronaphthalene moiety, and a p-tolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the tetrahydronaphthalene and p-tolylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. Researchers may explore its potential as a drug candidate for various diseases, leveraging its unique chemical features.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (5,6,7,8-tetrahydronaphthalen-2-yl)(thiophen-2-yl)methanamine is another related compound that features a tetrahydronaphthalene moiety.
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide: shares structural similarities with other thiazole-containing compounds, such as 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole .
Uniqueness
The uniqueness of this compound lies in its combination of the thiazole ring, tetrahydronaphthalene, and p-tolylthio groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-15-6-10-19(11-7-15)26-14-21(25)24-22-23-20(13-27-22)18-9-8-16-4-2-3-5-17(16)12-18/h6-13H,2-5,14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMYXRXRCILDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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